![molecular formula C13H9NO3S B2480377 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1096955-27-9](/img/structure/B2480377.png)
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid often involves multi-step reactions starting from key intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone. These intermediates undergo reactions such as condensation with thiourea to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amines, which can then react with various aromatic aldehydes to give Schiff bases. Further treatment with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 yields thiazolidinone derivatives (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Molecular Structure Analysis
Spectroscopic and computational studies have provided insights into the molecular structure of compounds similar to this compound. Techniques such as FT-IR, FT-Raman, NMR, and UV–Vis spectral studies, alongside density functional theory (DFT) calculations, help elucidate the monomer and dimer structures, vibrational frequencies, and the effect of intermolecular interactions on the molecule's structure (Sudhir M. Hiremath et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include the formation of Schiff bases and subsequent cyclization to yield thiazolidinone derivatives. These reactions are significant for modifying the chemical structure and potentially enhancing biological activity. The process involves the use of catalysts like anhydrous ZnCl2 and specific reagents such as thioacetic acid to achieve the desired chemical transformations (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Physical Properties Analysis
The physical properties of compounds like this compound can be studied through crystallography and spectroscopy. These studies reveal information about the compound's state, molecular interactions, and stability. Crystallographic studies help in understanding the three-dimensional arrangement of atoms within a compound, which is crucial for determining its physical properties and reactivity (A. Aydın et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds can be inferred from their reactivity, such as the ability to undergo various chemical reactions including condensation, cyclization, and Schiff base formation. These reactions are indicative of the compound's functional groups, such as acetic acid, benzofuran, and thiazole moieties, which play a critical role in its chemical behavior and potential biological activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Scientific Research Applications
Synthesis Protocols and Derivative Compounds The compound 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has been a key intermediate in synthesizing various biologically active derivatives. For instance, 1-(1-benzofuran-2-yl)-2-bromoethanone serves as a crucial intermediate in synthesizing thiazolidinone derivatives, which exhibit antimicrobial and analgesic activities (Bhovi et al., 2010). Similarly, 2-acetyl benzofuran has been used to synthesize derivatives with potential antimicrobial activities, with some compounds showing moderate effectiveness (Kumar & Karvekar, 2010).
Antimicrobial and Anti-HIV Properties A novel series of benzofuran derivatives exhibited antimicrobial, antifungal, and anti-HIV properties. Specific compounds within this series significantly reduced the viral cytopathic effect, indicating potential use in anti-HIV therapies (Rida et al., 2006). Another study synthesized imidazothiazole derivatives of benzofuran and found promising antimicrobial activities in some of the compounds, highlighting the therapeutic potential of these derivatives (Shankerrao et al., 2017).
Photophysical and Fluorescent Properties Derivatives of 2-(1-benzofuran-2-yl)quinoline have been synthesized for use as blue-green fluorescent probes. These compounds exhibit fluorescence in solution, with some emitting green light with high quantum yield, suggesting applications in fluorescence-based technologies and materials science (Bodke et al., 2013).
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .
Mode of Action
For instance, some substituted benzofurans have shown significant anticancer activities .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It is known that benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that benzofuran compounds are ubiquitous in nature, suggesting that they may be influenced by various environmental factors .
properties
IUPAC Name |
2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZBYXPAOQEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)
![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
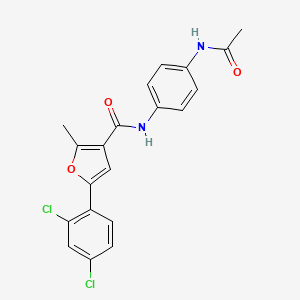
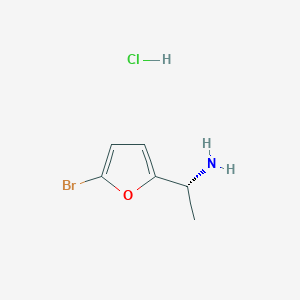

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
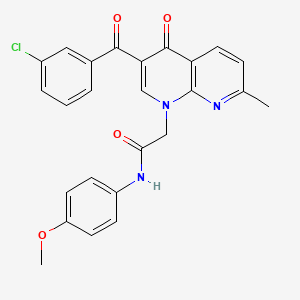
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
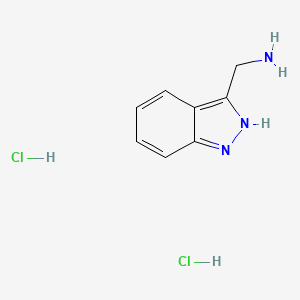
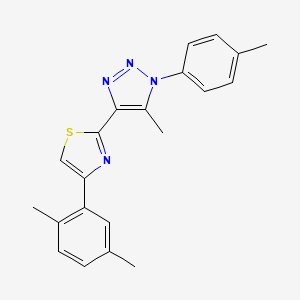
![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)